molecular formula C17H19N3O2S B2666715 6-Methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione CAS No. 2172067-54-6

6-Methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione

Cat. No. B2666715
CAS RN: 2172067-54-6
M. Wt: 329.42
InChI Key: WQYPDRJRWDZJNO-UHFFFAOYSA-N
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Description

6-Methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione is a chemical compound with the molecular formula C17H19N3O3S . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a benzimidazole core, which is a fused benzene and imidazole ring. Attached to this core are methoxy and methyl groups, as well as a thione group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 345.42 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

Energetic Effects in Methyl- and Methoxy-Substituted Indanones

The compound can be used in the study of energetic properties of methyl- and methoxy-substituted indanones . These studies are carried out using calorimetric techniques and computational approaches .

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The compound can serve as an intermediate in the investigation of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV .

Physico-Chemical Studies of Ternary Complexes

The compound can be used in the synthesis and physico-chemical studies of newly formed ternary complexes of inner transition metals with a benzimidazole derivative and cytosine .

Biological Potential of Indole Derivatives

The compound can be used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives, which have shown potential as anti-HIV-1 agents .

Organic Aromatic Single Crystals for Optical Applications

The compound can be used in the growth and characterization of organic aromatic single crystals, which have potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

Organic Intermediate with Borate and Sulfonamide Groups

The compound can be synthesized through nucleophilic and amidation reactions and used as an organic intermediate with borate and sulfonamide groups . This intermediate can be used in various transformation processes and has a wide range of applications in pharmacy and biology .

Cytotoxicity Evaluation and Molecular Docking Studies

The compound can be used in the synthesis of semi-synthetic DMC derivatives, which are further evaluated for cytotoxicity against six cancer cell lines .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

6-methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-8-18-14(11(2)16(10)22-4)9-20-15-6-5-12(21-3)7-13(15)19-17(20)23/h5-8H,9H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYPDRJRWDZJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione

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